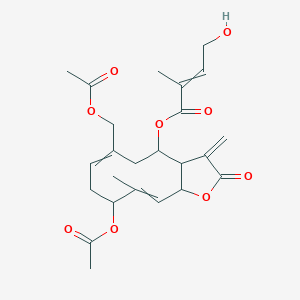

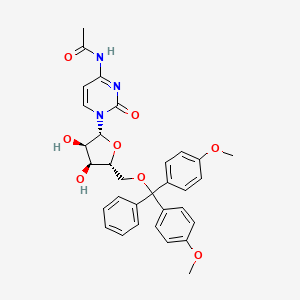

Eupalinolide A

Übersicht

Beschreibung

Eupalinolid B ist ein natürlich vorkommendes Sesquiterpenlacton, das aus der traditionellen chinesischen Heilpflanze Eupatorium lindleyanum isoliert wurde. Diese Verbindung hat aufgrund ihrer starken biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften, große Aufmerksamkeit erregt .

Wirkmechanismus

- By disrupting this interaction, EA and EB activate HSF1 and induce the expression of Heat Shock Protein 70 (HSP70) .

- Downstream effects include improved protein quality control and enhanced cell viability under stress conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Eupalinolide A interacts with various enzymes and proteins. It is rapidly hydrolyzed by carboxylesterase and undergoes cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Cellular Effects

This compound has been shown to significantly inhibit cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy in hepatocellular carcinoma cells . This autophagy induction is mediated by reactive oxygen species (ROS) and ERK signaling activation .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules, leading to changes in gene expression. For instance, Eupalinolide J, a compound similar to this compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

This compound and its isomer, Eupalinolide B, are rapidly hydrolyzed by carboxylesterase in human liver microsomes . The metabolic stability and enzyme kinetics of this process have been studied, revealing differences in the hydrolytic stability of this compound and Eupalinolide B in human liver microsomes and rat liver microsomes .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not well-documented, the water extract of Eupatorium lindleyanum DC., which contains this compound, has been shown to have significant anti-hypertensive effects in different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Transport and Distribution

It is known that this compound undergoes metabolic processes in human liver microsomes, suggesting that it may be transported to the liver for metabolism .

Subcellular Localization

Given its interactions with enzymes in human liver microsomes, it may be localized in the endoplasmic reticulum, where many drug-metabolizing enzymes are found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eupalinolid B kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus Eupatorium lindleyanum unter Verwendung organischer Lösungsmittel, gefolgt von einer chromatographischen Reinigung . Der Syntheseweg beinhaltet typischerweise die Bildung des Germacrangerüsts, gefolgt von der Lactonisierung zur Bildung der Sesquiterpenlactonstruktur.

Industrielle Produktionsmethoden: Die industrielle Produktion von Eupalinolid B basiert hauptsächlich auf der Extraktion aus Eupatorium lindleyanum. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, und der Rohextrakt wird unter Verwendung von Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um Eupalinolid B in hoher Reinheit zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Eupalinolid B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eupalinolid B kann zu Epoxiden und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Lactonring in eine stärker reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können am Lactonring oder an anderen reaktiven Stellen am Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Epoxide, reduzierte Lactone und substituierte Derivate, die im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Eupalinolid B dient als wertvolles Gerüst für die Synthese neuer Verbindungen mit verbesserten biologischen Aktivitäten.

Biologie: Es wurde gezeigt, dass es verschiedene biologische Pfade moduliert, was es zu einem nützlichen Werkzeug für die Untersuchung zellulärer Prozesse macht.

Medizin: Eupalinolid B zeigt eine starke Antikrebsaktivität, insbesondere gegen Bauchspeicheldrüsenkrebs, indem es die Bildung von reaktiven Sauerstoffspezies (ROS) induziert und die Kupferhomöostase stört Es hat auch entzündungshemmende Eigenschaften, was es zu einem potenziellen therapeutischen Mittel für entzündliche Erkrankungen macht.

5. Wirkmechanismus

Eupalinolid B übt seine Wirkungen durch mehrere Mechanismen aus:

Induktion von Apoptose: Eupalinolid B induziert Apoptose in Krebszellen, indem es den ROS-Spiegel erhöht und die Kupferhomöostase stört.

Störung der Kupferhomöostase: Die Verbindung interferiert mit Kupferionenbindungspfaden, was zu einer möglichen Cuproptose (Kupferinduziertem Zelltod) führt.

Molekulare Zielstrukturen und Pfade: Eupalinolid B zielt auf verschiedene molekulare Pfade ab, einschließlich des MAPK-Pfades, und verstärkt die JNK-Phosphorylierung, was zu seinen zytotoxischen Wirkungen beiträgt.

Vergleich Mit ähnlichen Verbindungen

Eupalinolid B gehört zu einer Familie von Sesquiterpenlactonen, zu denen ähnliche Verbindungen wie Eupalinolid A und andere Germacransesquiterpene gehören . Im Vergleich zu seinen Analogen ist Eupalinolid B aufgrund seiner spezifischen Konfiguration und seiner starken biologischen Aktivitäten einzigartig. Eupalinolid A beispielsweise hat eine andere Konfiguration und zeigt unterschiedliche biologische Wirkungen .

Liste ähnlicher Verbindungen:

- Eupalinolid A

- Germacren D

- Parthenolid

- Costunolid

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen .

Eigenschaften

IUPAC Name |

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-FHEQDPKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855825 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877822-41-8 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid](/img/new.no-structure.jpg)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)